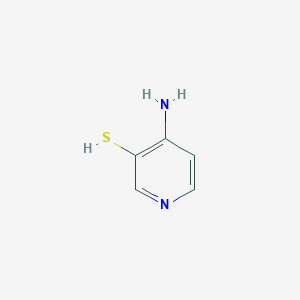

4-Aminopyridine-3-thiol

Übersicht

Beschreibung

4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2 . It is one of the three isomeric amines of pyridine . It is used as a research tool in characterizing subtypes of the potassium channel . It has also been used as a drug, to manage some of the symptoms of multiple sclerosis . It is most noted as an experimental drug for the treatment of various neurological diseases .

Synthesis Analysis

4-Aminopyridine is obtained in high yield after the hydrolysis of the intermediate salt . Some new Schiff bases of 4AP (SBAPs) have been synthesized and evaluated for their putative cognition enhancing, antiamnesic, and anticholinesterase activity . The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1H-, and 13C-NMR .

Chemical Reactions Analysis

4-Aminopyridine potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal . It can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .

Physical And Chemical Properties Analysis

4-Aminopyridine has a molecular formula of C5H6N2 and an average mass of 94.115 Da . It is readily absorbed through the skin and the gastrointestinal tract, monoaminopyridines are widely distributed in the body, including the brain .

Wissenschaftliche Forschungsanwendungen

Management of Demyelinating Diseases

4-Aminopyridine-3-thiol has been recognized for its potential in managing demyelinating diseases, such as Multiple Sclerosis (MS). It works by blocking potassium channels, which helps in restoring conduction in demyelinated neurons, thereby improving the neurological function in MS patients .

Enhancement of Neural Transmission

The compound augments synaptic transmission, which can be beneficial in various neurological disorders that involve impaired nerve signal transmission. This enhancement is due to the inhibition of voltage-gated potassium channels, leading to prolonged action potentials and increased neurotransmitter release .

Nanoformulations for Neurology

Recent advancements in nanotechnology have led to the development of nanoformulations of 4-Aminopyridine-3-thiol. These formulations offer improved drug stability, controlled release, and better bioavailability, paving the way for personalized medicine and targeted therapies in neurology .

Treatment for KCNA2-Encephalopathy

4-Aminopyridine-3-thiol shows promise as a treatment for patients with gain-of-function KCNA2-encephalopathy, a severe neurological disorder. It can antagonize the defects caused by mutations in the KV1.2 subunit, potentially reducing seizure frequency and improving other symptoms like gait, ataxia, alertness, cognition, or speech .

Research on Physicochemical Properties

Studies on the physicochemical properties of 4-Aminopyridine-3-thiol and its analogues have provided insights into their solubility, lipid interactions, and selective receptor binding. This research is crucial for the development of new drugs with optimized properties for better efficacy and reduced side effects .

Biological Activity and Complexation

4-Aminopyridine-3-thiol is part of the aminopyridines class, which is known for its interesting biological activities. Research in this area explores the complexation of the compound with other molecules and its potential biological effects, which could lead to new therapeutic applications .

Wirkmechanismus

Target of Action

The primary target of 4-Aminopyridine-3-thiol is the voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their inhibition can lead to the prolongation of action potentials .

Mode of Action

4-Aminopyridine-3-thiol interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . The increased neurotransmitter release facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by 4-Aminopyridine-3-thiol affects the action potential propagation pathway . This leads to downstream effects such as increased calcium influx and nuclear translocation of the nuclear factor of activated T-cells (NFAT) , which can have various effects on cellular functions.

Result of Action

The molecular and cellular effects of 4-Aminopyridine-3-thiol’s action include the elongation of action potentials, increased neurotransmitter release, and enhanced neuronal signaling . These effects can lead to the amelioration of certain neurological disorders .

Action Environment

The action, efficacy, and stability of 4-Aminopyridine-3-thiol can be influenced by various environmental factors. For instance, the recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-Aminopyridine-3-thiol . These formulations can enhance drug stability and improve bioavailability, creating novel opportunities for personalized medicine and targeted therapies .

Safety and Hazards

Zukünftige Richtungen

4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free (except some remaining provoked seizures). Two of six patients experiencing generalized tonic-clonic seizures showed marked improvement, three showed no effect, and one worsening. Nine patients showed improved gait, ataxia, alertness, cognition, or speech . 4-Aminopyridine was well tolerated up to 2.6 mg/kg per day .

Eigenschaften

IUPAC Name |

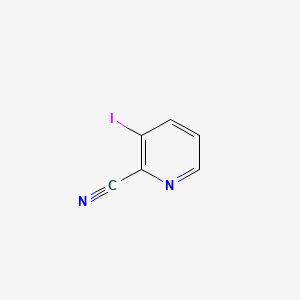

4-aminopyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWSHDHXYQCBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555226 | |

| Record name | 4-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridine-3-thiol | |

CAS RN |

52334-54-0 | |

| Record name | 4-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)